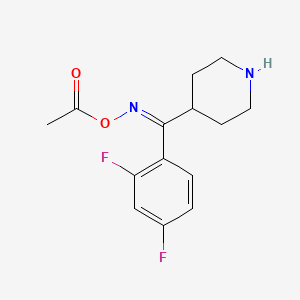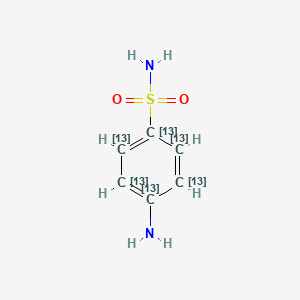![molecular formula C12H17O4- B1401547 4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate CAS No. 479544-59-7](/img/structure/B1401547.png)
4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate
Overview
Description
“4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate” is a chemical compound . It contains total 34 bond(s); 16 non-H bond(s), 3 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 1 eight-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 ester(s) (aliphatic), and 1 hydroxyl group(s) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, functionalized trans-cyclooctenes have been synthesized using a flow photoisomerization method where the product is captured by AgNO3 on silica gel . Nine different trans-cyclooctenes were synthesized, including those commonly utilized in bioorthogonal chemistry as well as new amine and carboxylic acid derivatives .Molecular Structure Analysis
The molecular structure of “4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate” is characterized by an eight-membered ring and a carboxylic acid group . The compound has a molecular weight of 225.26 g/mol.Scientific Research Applications
Bioorthogonal Chemistry
4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate: is utilized in bioorthogonal chemistry, which allows for the labeling and modification of biomolecules in living systems without interfering with natural biochemical processes . This compound can be incorporated into biomolecules or drugs, enabling their tracking inside biological systems.
Drug Delivery Systems
The compound’s ability to react with tetrazine-decorated particles makes it valuable in creating drug delivery systems. It can be used to modify the surface of drug-carrying nanoparticles, allowing for targeted delivery to specific types of cells, such as gram-positive bacteria .
Click Chemistry Reagents
This compound serves as a click chemistry reagent, particularly in copper-free click reactions. It’s a versatile linker that can be used to conjugate various molecules in a biocompatible manner, which is essential for studying biological systems .
properties
IUPAC Name |
4-cyclooct-4-en-1-yloxy-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c13-11(14)8-9-12(15)16-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2,(H,13,14)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYBUUGWLHYSBO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)CCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90785213 | |
| Record name | 4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90785213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate | |
CAS RN |
479544-59-7 | |
| Record name | 4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90785213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide](/img/structure/B1401464.png)
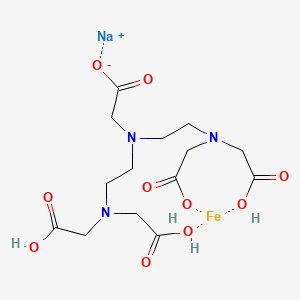
![Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate](/img/structure/B1401467.png)
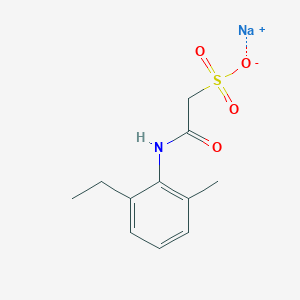
![N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B1401470.png)
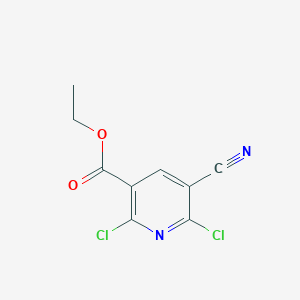
![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1401474.png)
![tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1401477.png)
